N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-15-7-9-16(10-8-15)6-3-5-14-12-13-4-2-11-17-13/h2,4,11,14H,3,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQJAVXUDNIBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.
Coupling with 4-methylpiperazine: The furan-2-ylmethyl intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Final amination step: The intermediate product is then subjected to reductive amination with an appropriate amine source to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The furan ring and piperazine moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogs with Modified Piperazine/Amine Substituents
Key Observations :
Analogs with Heterocyclic Substitutions
Key Observations :
- Furan vs. THF : While both are oxygen-containing heterocycles, furan's aromaticity may increase metabolic oxidation rates compared to THF's saturated structure .
- Bulkier aromatic groups (e.g., naphthalene in Cinacalcet) demonstrate how substituent size and hydrophobicity can direct therapeutic applications (e.g., endocrine regulation vs. CNS targeting) .
Analogs in Drug Development Pathways
Key Observations :
- The 3-(4-methylpiperazin-1-yl)propylamino motif is recurrent in drug discovery, enabling modular synthesis via amine-alkylation or condensation reactions .
- Piperazine-propanamine hybrids are versatile scaffolds for targeting diverse receptors (e.g., serotonin receptors, kinase domains) .
Critical Analysis of Substituent Effects
- 4-Methylpiperazine : Enhances water solubility and basicity, improving bioavailability and target engagement in physiological pH conditions .
- Furan-2-ylmethyl : May confer moderate lipophilicity (clogP ~2–3) compared to polar groups like morpholine, balancing blood-brain barrier penetration and metabolic stability.
- Propan-1-amine Linker : Optimal length for connecting aromatic/heterocyclic groups to the piperazine core without steric hindrance .
Biological Activity
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine, also known by its CAS number 1042528-17-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H23N3O. Its structure features a furan ring and a piperazine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H23N3O |
| CAS Number | 1042528-17-5 |
| Molecular Weight | 237.35 g/mol |
| Log P | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Compounds with similar structures have been shown to exhibit significant inhibition of enzymes such as proteases and kinases, which are crucial in many cellular processes.
Antiviral Activity
Recent studies have indicated that derivatives of compounds containing furan and piperazine structures can act as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. For instance, related compounds demonstrated IC50 values in the low micromolar range against viral targets, suggesting that this compound may possess similar antiviral properties .
Case Studies
Pharmacological Potential
The pharmacological potential of this compound spans several therapeutic areas:
Antidepressant Activity : Piperazine derivatives have been widely studied for their antidepressant properties. The presence of a furan moiety may enhance this activity through modulation of neurotransmitter systems.
Anticancer Properties : Compounds with similar structures have been evaluated for anticancer effects, showing promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
